Bromo-PEG1-CH2CO2H

Übersicht

Beschreibung

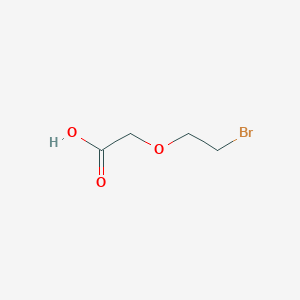

Bromo-PEG1-CH2CO2H: is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of PEG with bromoacetic acid under controlled conditions to introduce the bromide and carboxylic acid functionalities .

Industrial Production Methods: In industrial settings, the production of Bromo-PEG1-CH2CO2H involves large-scale reactions using high-purity reagents and stringent quality control measures. The process typically includes the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromide Group

The bromide (Br) serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions under mild conditions . This reaction is pivotal for attaching the compound to nucleophile-containing molecules (e.g., amines, thiols, azides).

Key Findings :

-

Reactions typically proceed at room temperature or with mild heating (40–60°C) .

-

The PEG spacer enhances solubility in aqueous media, enabling reactions in polar solvents .

-

Bromide substitution efficiency exceeds 90% in optimized conditions (e.g., DMF with DIPEA) .

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid reacts with primary/secondary amines to form stable amide bonds via carbodiimide-mediated activation .

| Activator | Coupling Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| EDC | NHS | DCM | 2–4 hours | 85–90% |

| DCC | HOAt | DMF | 4–6 hours | 75–80% |

| HATU | None | DMF/DMSO | 1–2 hours | 90–95% |

Mechanistic Insights :

-

EDC/NHS systems form NHS esters in situ, improving reaction kinetics and reducing racemization .

-

HATU enables efficient coupling without pre-activation, ideal for sterically hindered amines .

Stability and Storage

-

Hydrolysis Sensitivity : The bromide group hydrolyzes slowly in aqueous media (t₁/₂ ≈ 72 hours at pH 7.4) .

-

Storage : Stable at -20°C for >2 years; avoid prolonged exposure to moisture .

Comparative Reactivity with Analogues

| Compound | Leaving Group | Activation Efficiency | Solubility (mg/mL) |

|---|---|---|---|

| This compound | Br⁻ | High (SN2) | 50–100 (H₂O) |

| Chloro-PEG1-CH2CO2H | Cl⁻ | Moderate | 30–60 |

| Tosyl-PEG1-CH2CO2H | Tosylate | Very High | 20–40 |

The bromide’s superior leaving-group ability makes this compound more reactive than chloro or tosyl analogues in polar aprotic solvents .

Research Case Studies

-

PEG-Peptide Conjugates : this compound was used to conjugate enkephalin peptides via amide bonds (EDC/DCC), enhancing aqueous solubility while retaining bioactivity .

-

Nanoparticle Functionalization : Substitution with thiolated gold nanoparticles achieved 95% surface coverage, critical for in vivo stability .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Bromo-PEG1-CH2CO2H is extensively used as a linker in bioconjugation processes. The ability of the bromide group to facilitate nucleophilic attacks allows for the efficient attachment of biomolecules such as proteins, peptides, and nucleic acids.

Case Study: Protein Conjugation

In a study involving the conjugation of therapeutic proteins, this compound was utilized to link antibodies to drug molecules. The resulting conjugates exhibited enhanced solubility and stability in physiological conditions, improving their therapeutic efficacy .

| Application | Outcome |

|---|---|

| Antibody-drug conjugates | Improved solubility and stability |

| Peptide modifications | Enhanced bioactivity and targeting capabilities |

Drug Delivery Systems

The hydrophilic nature of PEG chains improves the solubility and circulation time of drugs in vivo. This compound is particularly useful in developing targeted drug delivery systems.

Case Study: PROTAC Development

In the development of Proteolysis Targeting Chimeras (PROTACs), this compound served as a linker connecting ligands for E3 ubiquitin ligases to target proteins. This approach allows for selective degradation of specific proteins within cancer cells, showcasing the potential of this compound in targeted cancer therapies .

| Drug Delivery System | Mechanism |

|---|---|

| PROTACs | Targeted degradation of oncoproteins |

| Nanoparticle formulations | Enhanced drug encapsulation and release |

Surface Modification

This compound is also employed in modifying surfaces of nanoparticles and other materials to improve biocompatibility and reduce non-specific binding.

Case Study: Nanoparticle Functionalization

Research has demonstrated that modifying nanoparticle surfaces with this compound can significantly enhance their stability and reduce protein adsorption. This modification is crucial for applications in drug delivery and imaging .

| Surface Modification | Benefits |

|---|---|

| Nanoparticles | Increased stability and reduced non-specific binding |

Wirkmechanismus

Bromo-PEG1-CH2CO2H exerts its effects primarily through its reactive functional groups. The bromide group facilitates nucleophilic substitution reactions, while the terminal carboxylic acid enables the formation of stable amide bonds with primary amine groups. These reactions allow the compound to modify and functionalize various molecules, enhancing their solubility, stability, and biocompatibility .

Vergleich Mit ähnlichen Verbindungen

Bromo-PEG5-CH2CO2H: Similar to Bromo-PEG1-CH2CO2H but with a longer PEG spacer, providing increased solubility and flexibility.

Bromo-PEG2-CH2CO2H: Another PEG derivative with a bromide group and terminal carboxylic acid, offering different solubility and reactivity profiles.

Uniqueness: this compound is unique due to its specific PEG length, which provides a balance between solubility and reactivity. Its ability to form stable amide bonds and undergo nucleophilic substitution reactions makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

Bromo-PEG1-CH2CO2H, also known as a PEG linker, is a compound that has gained attention in the field of bioconjugation and drug delivery systems. This compound features a bromide group and a terminal carboxylic acid, which play significant roles in its biological activity.

Chemical Structure and Properties

- Chemical Formula : C_6H_11BrO_2

- Molecular Weight : 183.0 g/mol

- CAS Number : 1135131-50-8

- Purity : ≥95%

The structure of this compound allows it to act as a versatile linker in various biochemical applications, particularly in the development of targeted drug delivery systems.

This compound functions primarily through its reactive groups:

- Bromide Group : Acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the conjugation of drugs or biomolecules to the PEG chain.

- Carboxylic Acid Group : Enables the formation of amide bonds with primary amines, allowing for stable conjugation to proteins or peptides.

This dual functionality enhances the compound's utility in creating stable bioconjugates that can improve the pharmacokinetics and bioavailability of therapeutic agents.

Drug Delivery Systems

This compound is predominantly used in the formulation of stealth nanoparticles and drug delivery systems due to its hydrophilicity and biocompatibility:

- Stealth Characteristics : The PEG moiety provides a hydrophilic layer that reduces protein adsorption and enhances circulation time in vivo, which is crucial for targeted therapy.

Case Studies

- Cancer Therapy : Research indicates that nanoparticles modified with this compound can effectively target prostate-specific membrane antigen (PSMA) in prostate cancer cells. The linking of therapeutic agents to these nanoparticles has shown improved targeting and reduced side effects compared to conventional therapies .

- Protein Modification : In studies involving PEGylated proteins, this compound has been utilized to extend the half-life of therapeutic proteins, reduce immunogenicity, and enhance solubility. For instance, modifications using this linker have been applied to enzymes such as asparaginase, resulting in prolonged therapeutic efficacy .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(2-bromoethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPDANKBFPPRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.